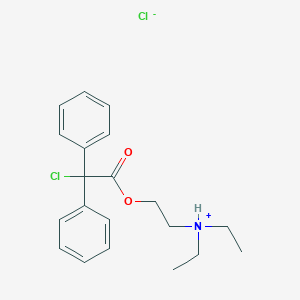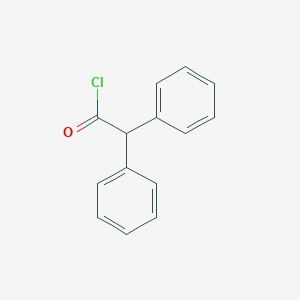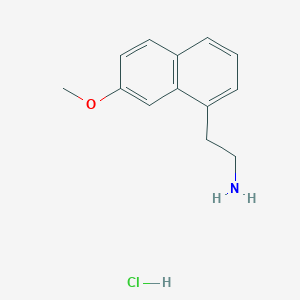
2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride
Vue d'ensemble
Description
2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, also known by its CAS Number 139525-77-2, is a chemical compound with a molecular weight of 237.73 . It is a white to yellow solid at room temperature .
Synthesis Analysis
This compound acts as a reagent for the synthesis of antidepressant agomelatine by a tandem allylic chlorination-isomerization process .Molecular Structure Analysis
The IUPAC name for this compound is 2-(7-methoxynaphthalen-1-yl)ethanamine hydrochloride . The InChI code is 1S/C13H15NO.ClH/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12;/h2-6,9H,7-8,14H2,1H3;1H .Chemical Reactions Analysis
The 1H NMR (500 MHz, DMSO-d6) delta values are as follows: 8.00 (s, 1H), 7.88 (d, J = 8.9 Hz, 1H), 7.78 (d, J = 8.0 Hz, 1H), 7.53 (d, J = 2.4 Hz, 1H), 7.41 (d, J = 6.6 Hz, 1H), 7.32 (d, J = 8.0 Hz, 1H), 7.22 (dd, J = 8.9, 2.4 Hz, 1H), 3.99 (s, 1H), 3.45 (dd, J = 9.7, 6.9 Hz, 1H), 3.09 (dd, J= 9.7, 6.9 Hz, 1H) .It is stored in a refrigerator and shipped at room temperature . The physical form is a white to yellow solid .
Applications De Recherche Scientifique
Antidepressant-like Agents : A study by Chang et al. (2014) involved synthesizing nineteen analogues of Agomelatine using 2-(7-methoxynaphthalen-1-yl)ethanamine as a starting intermediate. These compounds, particularly imide compound 4a and acylamino carboxylic acid analogue 5b, showed significant protective effects on corticosterone-induced PC12 pheochromocytoma cells. Compound 4a, in particular, demonstrated antidepressant-like activity and low toxicity, indicating its potential as a drug candidate for depression treatment (Chang et al., 2014).
High-Performance Liquid Chromatography Applications : Gatti et al. (1990) explored the use of a compound derived from 2-(7-methoxynaphthalen-1-yl)ethanamine for high-performance liquid chromatography (HPLC) of biologically important thiols. The study found that the compound reacts rapidly with thiols to form fluorescent adducts, useful in pharmaceutical analysis (Gatti et al., 1990).
Antimicrobial Activity : Sherekar et al. (2021) synthesized compounds using 2-(7-methoxynaphthalen-1-yl)ethanamine that exhibited excellent antimicrobial activities, indicating their potential in developing new antimicrobial agents (Sherekar, Kakade, & Padole, 2021).
Antibacterial and Antifungal Agents : Ashok et al. (2014) conducted a study synthesizing bipyrazoles from 2-(7-methoxynaphthalen-1-yl)ethanamine and found these compounds to have good antibacterial and antifungal activities, suggesting their potential use in treating infections (Ashok et al., 2014).
Production of Naproxen Intermediate : Kumaraguru et al. (2014) investigated the use of 2-(7-methoxynaphthalen-1-yl)ethanamine for the regioselective acylation to produce intermediates for Naproxen, a non-steroidal anti-inflammatory drug (Kumaraguru et al., 2014).
Metabolism Studies of Psychoactive Substances : Kanamori et al. (2002) used 2-(7-methoxynaphthalen-1-yl)ethanamine in studying the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, in rats (Kanamori et al., 2002).
Acylation Catalyst Studies : A study by Botella et al. (2001) involved using 2-(7-methoxynaphthalen-1-yl)ethanamine in investigating zeolite catalysts for acylation reactions, which are crucial in chemical synthesis (Botella, Corma, & Sastre, 2001).
Safety And Hazards
Propriétés
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12;/h2-6,9H,7-8,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYGZUDDGWEYDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCN)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00581546 | |
| Record name | 2-(7-Methoxynaphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride | |
CAS RN |
139525-77-2 | |
| Record name | 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139525-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(7-Methoxynaphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(7-methoxy-1-naphthyl)ethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





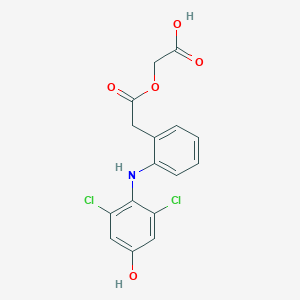


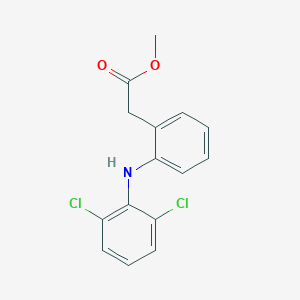
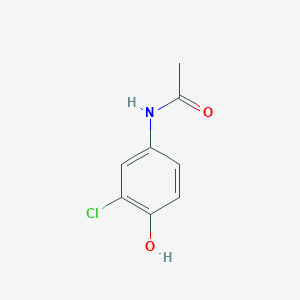
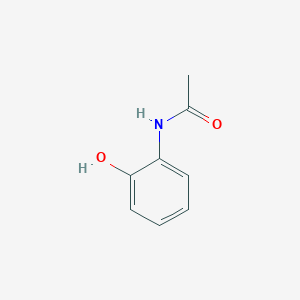
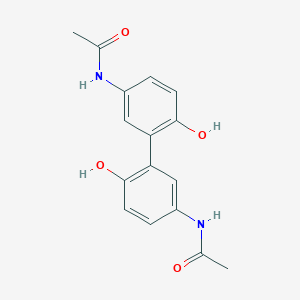
![2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole](/img/structure/B195531.png)
![2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole](/img/structure/B195534.png)
